Product packaging for L-5-Methyluridine(Cat. No.:CAS No. 642082-80-2)

L-5-Methyluridine

Cat. No.: B3276409
CAS No.: 642082-80-2
M. Wt: 258.23 g/mol
InChI Key: DWRXFEITVBNRMK-AZRUVXNYSA-N
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Description

Significance of Post-Transcriptional RNA Modifications in Cellular Processes

Post-transcriptional RNA modifications are essential for a multitude of cellular processes, acting as a sophisticated layer of gene regulation. nih.gov These chemical alterations can influence virtually every aspect of an RNA molecule's life cycle, including its stability, structure, transport from the nucleus to the cytoplasm, and the efficiency and accuracy of its translation into protein. mdpi.comnih.gov By adding a methyl group, for instance, the cell can tag an RNA molecule for a specific fate, be it rapid degradation or enhanced translation. This dynamic and reversible nature of some modifications allows cells to respond swiftly to internal and external cues, such as stress or developmental signals. nih.gov

The functional consequences of these modifications are vast and varied. They can fine-tune the interactions between RNA and proteins, including the ribosomes responsible for protein synthesis. nih.gov Furthermore, modifications can protect RNA from degradation by cellular enzymes, thereby controlling the lifespan of a transcript and, consequently, the amount of protein produced. mdpi.com In some cases, modifications can even influence RNA splicing, the process by which non-coding regions (introns) are removed from a pre-mRNA molecule, allowing for the production of multiple protein variants from a single gene. wikipedia.org The dysregulation of these modification pathways has been linked to various human diseases, highlighting their critical role in maintaining cellular homeostasis. frontiersin.org

Overview of 5-Methyluridine (B1664183) (m⁵U) as a Prevalent RNA Modification

5-Methyluridine, also known as ribothymidine, is a post-transcriptional modification where a methyl group is attached to the fifth carbon of the uracil (B121893) base in an RNA molecule. nih.govgenesilico.pl While it is one of over 170 known RNA modifications, m⁵U holds a unique position due to its prevalence and functional importance across different types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and, as more recent research has revealed, messenger RNA (mRNA). mdpi.comnih.govfrontiersin.org

In tRNA, m⁵U is a nearly ubiquitous modification, playing a crucial role in stabilizing the tRNA structure and ensuring the fidelity of protein synthesis. nih.govnih.gov Its presence in rRNA, the structural and catalytic core of the ribosome, also points to its importance in the fundamental process of translation. The discovery of m⁵U in the mRNA of various mammalian cells and tissues has opened up new avenues of investigation into its regulatory roles. researchgate.netcngb.org The enzymes responsible for catalyzing the m⁵U modification, known as tRNA-specific methyltransferases (in Arabidopsis) and TRMT2A and TRMT2B (in mammals), are critical for this process. nih.govnih.gov

Table 1: Key Characteristics of 5-Methyluridine (m⁵U)

Characteristic Description
Full Name 5-methyluridine
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione genesilico.pl
Alternative Name Ribothymidine genesilico.pl
Location in RNA Found in tRNA, rRNA, and mRNA frontiersin.org
Function RNA stability, translation regulation, stress response nih.govnih.gov
Enzymes TRMT2A and TRMT2B in mammals nih.gov

Historical Context of m⁵U Discovery and Early Research

The journey to understanding RNA modifications began in 1957 with the discovery of the first modified nucleoside, pseudouridine (B1679824). nih.gov This "fifth nucleotide" opened the door to a new field of study. The discovery of m⁵U followed as researchers began to meticulously analyze the composition of various RNA molecules. Early research primarily focused on the more abundant non-coding RNAs like tRNA and rRNA.

The development of more sensitive analytical techniques, such as mass spectrometry and high-performance liquid chromatography, in the latter half of the 20th century was instrumental in identifying and quantifying modified nucleosides, including m⁵U. nih.gov These technological advancements allowed scientists to confirm the widespread presence of m⁵U in the tRNAs of numerous organisms. However, for many years, the functional significance of these modifications, particularly in mRNA, remained largely enigmatic. nih.gov The discovery in the 2010s that some RNA modifications are reversible, much like the epigenetic marks on DNA, sparked a renaissance in the field, leading to a renewed interest in the biological functions of modifications like m⁵U. nih.gov

Scope and Academic Focus of 5-Methyluridine Research

The focus of m⁵U research has significantly broadened from its initial discovery in tRNA. Current research endeavors are increasingly directed at understanding the role of m⁵U in mRNA and its implications for gene expression regulation. cngb.org A major area of investigation is the transcriptome-wide mapping of m⁵U sites to understand its distribution and potential regulatory hotspots within mRNA molecules. cngb.org

Furthermore, researchers are actively exploring the functional consequences of m⁵U modification in various cellular contexts. Studies have begun to link aberrant m⁵U levels to human diseases, including certain cancers and autoimmune disorders like systemic lupus erythematosus, making it a potential biomarker and therapeutic target. nih.govnih.gov The development of computational tools and deep learning models to predict m⁵U modification sites from RNA sequences is another active area of research, aiming to facilitate the identification and functional characterization of these sites. nih.govnih.govfrontiersin.org The study of m⁵U's role in modulating responses to cellular stress and its involvement in complex biological processes like development and differentiation are also at the forefront of current academic inquiry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O6 B3276409 L-5-Methyluridine CAS No. 642082-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRXFEITVBNRMK-AZRUVXNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26879-47-0
Record name Thymine riboside, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026879470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THYMINE RIBOSIDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39MC5Y8RW8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Enzymatic Catalysis of 5 Methyluridine

Enzymatic Pathways of m⁵U Formation

S-adenosyl-L-methionine + tRNA containing uridine (B1682114) at position 54 ⇌ S-adenosyl-L-homocysteine + tRNA containing 5-methyluridine (B1664183) at position 54. wikipedia.org

While this is the predominant pathway for m⁵U formation in tRNA, other enzymatic routes for synthesizing the 5-methyluridine nucleoside itself exist, combining various enzymes like adenosine (B11128) deaminase, purine (B94841) nucleoside phosphorylase, and pyrimidine (B1678525) nucleoside phosphorylase to produce 5MU from precursors like adenosine and thymine (B56734). springernature.com

The formation of m⁵U at position 54 (m⁵U54) in the TΨC-loop of most bacterial and eukaryotic tRNAs is catalyzed by a highly conserved family of S-adenosylmethionine (SAM)-dependent methyltransferases. nih.govresearchgate.netpnas.org These enzymes are critical for the structural integrity and function of tRNA.

In the bacterium Escherichia coli, the enzyme responsible for m⁵U54 formation in all tRNA species is TrmA. pnas.org It is a dual-specificity methyltransferase that also catalyzes the formation of m⁵U at position 341 in transfer-mRNA (tmRNA). nih.gov The TrmA enzyme functions by forming a covalent intermediate with the target tRNA. nih.gov Specifically, a conserved cysteine residue (Cys324) in the TrmA active site performs a nucleophilic attack on the C6 of the target uracil (B121893) base. This facilitates the transfer of the methyl group from SAM to the C5 position. A conserved glutamate (B1630785) residue (Glu358) then acts as a proton acceptor to resolve the intermediate, completing the methylation process. nih.govpnas.org While the absence of the m⁵U54 modification due to a trmA gene mutation causes only a minor growth defect, the TrmA protein itself is essential for cell viability, pointing to functions beyond its catalytic activity. nih.govnih.gov

In the budding yeast Saccharomyces cerevisiae, the homolog to E. coli TrmA is the Trm2 protein (Trm2p), encoded by the TRM2 gene. nih.gov This enzyme is responsible for catalyzing the formation of m⁵U54 in all yeast tRNAs. nih.govnih.gov Studies using TRM2-disrupted yeast strains have confirmed that these strains completely lack the m⁵U54 nucleoside in their tRNA. nih.govpnas.org Recombinant Trm2p expressed in E. coli has demonstrated specific tRNA(m⁵U54)methyltransferase activity on tRNA isolated from a trm2 mutant strain, but not on tRNA from a wild-type strain that already contains the modification. nih.govpnas.org Unlike its bacterial counterpart, the TRM2 gene is not essential for the viability of yeast cells, and its deletion does not result in an obvious phenotype under standard conditions. nih.govpnas.org Trm2 is also described as being involved in the methylation of guanosine (B1672433) and uridine ribonucleosides in mRNA. yeastgenome.org

In mammals, the function of m⁵U formation is carried out by two orthologs of the yeast Trm2, named TRMT2A and TRMT2B. nih.govoup.com These enzymes exhibit distinct subcellular localizations and substrate specificities.

TRMT2A: Human TRMT2A (hTRMT2A) is the primary enzyme responsible for installing the m⁵U54 modification in cytosolic tRNAs. researchgate.netoup.comuniprot.org It is an S-adenosyl-L-methionine-dependent methyltransferase that, in addition to tRNA, can also catalyze the formation of 5-methyl-uridine in some mRNAs. uniprot.orggenecards.org Structurally, TRMT2A contains an N-terminal RNA recognition motif (RRM) and a C-terminal methyltransferase catalytic domain. researchgate.net Loss of hTRMT2A has been shown to reduce the fidelity of protein translation, indicating its role extends beyond simple tRNA modification to ensuring the accuracy of the translation process. researchgate.netbiorxiv.org

TRMT2B: TRMT2B is the dedicated mitochondrial methyltransferase. nih.govoup.com It is responsible for the m⁵U54 modification in human mitochondrial tRNAs. researchgate.netnih.gov Furthermore, TRMT2B has an expanded substrate repertoire compared to TRMT2A, as it also catalyzes the formation of m⁵U at position 429 in the mitochondrial 12S ribosomal RNA (rRNA). researchgate.netnih.gov This dual specificity for both mitochondrial tRNA and rRNA highlights its crucial role in mitochondrial gene expression. nih.gov Despite its function, TRMT2B is not essential for the viability of human cells in culture. researchgate.net

Table 1: Key m⁵U Methyltransferases

Enzyme Organism Cellular Location Primary Substrate(s) Essential for Viability
TrmA Escherichia coli Cytoplasm tRNA (at U54), tmRNA Yes (protein, not activity)
Trm2 Saccharomyces cerevisiae Cytoplasm, Mitochondria tRNA (at U54), mRNA No
TRMT2A Mammals (e.g., Human) Cytoplasm tRNA (at U54), some mRNAs No

| TRMT2B | Mammals (e.g., Human) | Mitochondria | Mitochondrial tRNA (at U54), 12S rRNA | No |

The ability of m⁵U methyltransferases to specifically target uridine at position 54 within the complex three-dimensional structure of tRNA is critical. This recognition is not based solely on the primary sequence but involves the distinct architecture of the tRNA's T-loop. wikipedia.org

Structural studies of the E. coli TrmA enzyme in a complex with a T-arm RNA analog have provided significant insights into this mechanism. nih.govpnas.org The enzyme's protein-RNA interface primarily interacts with the T-loop and the adjacent stem. A key event in substrate recognition and catalysis is the "flipping" of the target uridine (U54) out of the RNA loop and into the enzyme's active site. nih.govpnas.org This base-flipping mechanism is common among nucleic acid modifying enzymes. nih.gov

Upon binding, the T-loop of the substrate RNA refolds into a consensus conformation that is nearly identical to the fold observed when other m⁵U methyltransferases, like RumA, bind their substrates. pnas.orgpnas.org This conserved RNA fold presents the target uridine and the subsequent two bases to a conserved binding groove on the enzyme. nih.gov Interactions are not limited to the bases; a significant number of hydrogen bonds are formed with the sugar-phosphate backbone of the RNA, which helps explain the broad consensus sequence for TrmA substrates, allowing it to modify most tRNAs despite sequence variations in the T-loop. nih.govpnas.org For human TRMT2A, specificity is achieved through a combination of a modest binding preference and the strict requirement of a uridine being present in the correct steric position to allow for site-specific methylation. oup.com Similarly, the dual specificity of TRMT2B for both mitochondrial tRNA and 12S rRNA is attributed to the remarkable structural similarity between the T-loop of tRNA and a specific loop in the 12S rRNA. nih.gov

A growing body of evidence indicates that many tRNA modification enzymes, including m⁵U methyltransferases, possess a dual function, acting not only as catalysts but also as RNA chaperones. nih.govnih.gov RNA chaperones are proteins that help RNA molecules achieve their correct functional conformation by preventing or resolving misfolded structures. nih.gov

The E. coli methyltransferase TrmA has been proven to have dual functions as both a methyltransferase and a tRNA chaperone. nih.gov This chaperone activity is independent of its catalytic function. nih.gov Research has identified two conserved amino acid residues, F106 and H125, within the RNA-binding domain of TrmA that are critical for this chaperone role. nih.gov These residues are proposed to act as a "wedge," disrupting tertiary interactions between the D-arm and T-arm of the tRNA. This transient unfolding is the mechanistic basis for TrmA's ability to facilitate correct tRNA folding. nih.gov This function is important for cellular fitness, suggesting a functional link between the processes of RNA modification and RNA folding. nih.gov This chaperone activity is not unique to TrmA; other tRNA modification enzymes like the pseudouridine (B1679824) synthase TruB also exhibit this property, suggesting it may be a general feature of enzymes that must remodel RNA structure to access their target nucleotide. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
L-5-Methyluridine m⁵U, rT
S-adenosyl-L-methionine SAM, AdoMet
S-adenosyl-L-homocysteine SAH, AdoHcy
Uridine U
Adenosine
Thymine
Ribose-1-phosphate (B8699412)
Hypoxanthine (B114508)
Urate
Xanthine (B1682287)
Guanosine
5-nitrouracil NO2Ura

RNA Methyltransferases Responsible for m⁵U Installation

De Novo Chemical and Chemo-Enzymatic Synthesis Methodologies for 5-Methyluridine

While biosynthesis provides a natural route to 5-methyluridine, chemical and chemo-enzymatic methods offer controlled and scalable production for pharmaceutical applications. De novo synthesis, in a chemical context, refers to the creation of complex molecules from simpler precursors, as opposed to modifying existing ones. wikipedia.org

Enzymatic Transglycosylation Approaches

Enzymatic transglycosylation is a powerful chemo-enzymatic strategy for synthesizing 5-methyluridine. This method leverages the catalytic activity of enzymes to transfer the ribosyl group from a donor nucleoside to thymine, thus avoiding the formation of undesired isomers that can occur in purely chemical syntheses. csir.co.za

A highly efficient approach for 5-methyluridine synthesis involves a dual-enzyme system. One notable combination utilizes purine nucleoside phosphorylase (PNP) from Bacillus halodurans and uridine phosphorylase (UP) from Escherichia coli. carta-evidence.orgresearchgate.netsigmaaldrich.comtandfonline.com In this cascade reaction, a purine nucleoside such as guanosine or adenosine serves as the ribose donor.

The process can be summarized in the following steps:

Phosphorolysis of the donor nucleoside: PNP catalyzes the phosphorolysis of the purine nucleoside (e.g., guanosine) to form ribose-1-phosphate and the corresponding purine base (e.g., guanine).

Synthesis of 5-methyluridine: UP then catalyzes the reaction between ribose-1-phosphate and thymine to produce 5-methyluridine and inorganic phosphate (B84403). carta-evidence.orgresearchgate.net

Another effective multi-enzyme system for synthesizing 5-methyluridine from adenosine and thymine involves adenosine deaminase (ADA), purine nucleoside phosphorylase (PUNP), pyrimidine nucleoside phosphorylase (PYNP), and xanthine oxidase (XOD). nih.govtandfonline.com In this system, adenosine is first converted to inosine (B1671953) by ADA. Then, PUNP and PYNP catalyze the formation of 5-methyluridine and hypoxanthine from inosine and thymine. The hypoxanthine is subsequently converted to urate by XOD, which helps to drive the reaction towards the synthesis of 5-methyluridine. nih.govtandfonline.com

The efficiency of the enzymatic synthesis of 5-methyluridine is highly dependent on the optimization of various reaction parameters.

Temperature: The optimal temperature for the dual-enzyme system using B. halodurans PNP and E. coli UP has been a focus of study. While wild-type E. coli UP has a temperature optimum of 40°C, mutant versions with increased thermostability have been developed. researchgate.net For the synthesis using adenosine and thymine, the reaction is typically carried out at 40°C. tandfonline.com

pH: The pH of the reaction medium is critical for enzyme activity and stability.

Reactant and Enzyme Loading: The concentrations of the donor nucleoside, thymine, and the enzymes are key factors in maximizing the yield of 5-methyluridine. For instance, using a 53 mM concentration of guanosine, a yield of over 79% of 5-methyluridine was achieved. carta-evidence.orgtandfonline.com In another study, when the initial concentrations of adenosine, thymine, and phosphate were each 5 mM, the yield of 5-methyluridine reached 74%. nih.govtandfonline.com

Donor NucleosideEnzyme SystemKey Reaction ParametersYield of 5-MethyluridineReference
GuanosineBacillus halodurans PNP and Escherichia coli UP53 mM Guanosine>79% carta-evidence.orgtandfonline.com
AdenosineADA, PUNP, PYNP, XOD5 mM Adenosine, 5 mM Thymine, 5 mM Phosphate, 40°C74% nih.govtandfonline.com

Laboratory-Scale Synthesis Strategies

On a laboratory scale, various chemical synthesis routes for 5-methyluridine have been developed. One common method involves the protection of the hydroxyl groups of uridine, followed by methylation at the 5-position of the uracil base, and subsequent deprotection. For example, uridine can be converted to its 2',3',5'-tribenzoate derivative. This protected intermediate can then be treated with a methylating agent. Finally, removal of the benzoate (B1203000) protecting groups yields 5-methyluridine. A specific protocol describes the treatment of 5-methyluridine-2',3',5'-tribenzoate with ethanolic ammonia (B1221849) to remove the protecting groups, resulting in a high yield of 5-methyluridine. chemicalbook.com

Formal Synthesis of this compound and Enantiomeric Considerations

The synthesis of the unnatural enantiomer, this compound, requires stereoselective methods. A formal synthesis of L-nucleosides can be achieved from L-ribose. The key is to construct the nucleoside from the chiral sugar backbone, ensuring the correct stereochemistry at all chiral centers. For instance, a common strategy involves the glycosylation of a protected silylated pyrimidine base with a protected L-ribose derivative. Subsequent deprotection steps would then yield the final L-nucleoside.

One reported synthesis of this compound involves treating a protected L-ribose derivative with 5-methyl-2,4-bis(trimethylsilyloxy)pyrimidine. The resulting protected L-nucleoside is then deprotected to afford this compound. The purity and identity of the final product are confirmed by comparing its spectroscopic data, such as ¹H-NMR, with that of the natural D-enantiomer. chemicalbook.com The synthesis of enantiomerically pure nucleosides is critical, as the biological activity of nucleoside analogs is often highly dependent on their stereochemistry.

Biological Functions and Molecular Mechanisms of 5 Methyluridine

Role of m⁵U in RNA Stability and Structure

The addition of a methyl group to the C5 position of uridine (B1682114) has a notable impact on the biophysical properties of the RNA molecule. This modification contributes positively to the stability of RNA structures. nih.gov The presence of m⁵U can enhance base stacking interactions and influence the formation of secondary structures within the RNA molecule. nih.gov While the effects of many modified nucleosides on RNA's three-dimensional conformation are still under investigation, it is established that modifications like m⁵U play a role in the structural integrity and function of RNA. nih.gov The methylation of uridine to 5-methyluridine (B1664183), also known as ribothymidine, is an almost invariant modification at position 54 in virtually all transfer RNAs (tRNAs), highlighting its fundamental structural importance. nih.gov

The stability conferred by modifications such as m⁵U is crucial for the proper functioning of RNA molecules. For instance, N6-methyladenosine (m⁶A), another common RNA modification, has been shown to decrease the free energy of stem-loop formation, which in turn helps to stabilize the RNA secondary structure and prevent its degradation by RNases. mdpi.com Similarly, 5-methylcytosine (B146107) (m⁵C) also stabilizes RNA structure and protects it from degradation. mdpi.comnih.gov While the specific thermodynamic contributions of m⁵U are still being fully elucidated, its conservation and location within structured RNA domains underscore its importance in maintaining the correct RNA fold.

Involvement in Translation and Ribosome Function

L-5-Methyluridine plays a crucial role in the process of translation, particularly through its presence in tRNA. This modification influences the dynamics of the ribosome, affecting both the speed and accuracy of protein synthesis. pnas.orgbiorxiv.org

One of the key functions of m⁵U, specifically the highly conserved m⁵U at position 54 (m⁵U54) in the T-loop of tRNA, is the modulation of ribosome translocation. pnas.orgnih.gov Translocation is the step in protein synthesis where the ribosome moves along the messenger RNA (mRNA) to read the next codon. pnas.org Studies have shown that tRNAs lacking m⁵U54 are less sensitive to small molecules that inhibit translocation. pnas.orgnih.gov This suggests that m⁵U54 helps to maintain the specific shape and dynamics of the tRNA's elbow region, which are necessary for its interactions with the ribosome during translocation. pnas.org The absence of m⁵U54 can alter the rate of translocation, which in turn can impact gene expression, especially under conditions of cellular stress. pnas.orgbiorxiv.org

Interestingly, the loss of m⁵U54 doesn't necessarily slow down peptide elongation; in some contexts, it may subtly enhance translation efficiency. researchgate.net However, the conservation of the enzymes that install this modification suggests a clear fitness advantage. biorxiv.org The modulation of translocation by m⁵U54 is a nuanced process that can be both direct and indirect, as the absence of m⁵U54 can also lead to changes in other tRNA modifications. pnas.org

The accuracy of protein synthesis is critical for cellular function, and RNA modifications are key players in ensuring fidelity. biorxiv.org While the direct impact of m⁵U on translational accuracy is an area of ongoing research, its role in modulating ribosome translocation has implications for accuracy. By influencing the rate of translocation, m⁵U54 may help to limit processes like frameshifting, which can lead to the production of non-functional proteins. researchgate.net

m⁵U in Different RNA Species

5-Methyluridine is found in various types of RNA, with its presence and function being most extensively studied in transfer RNA (tRNA). sioc-journal.cnbiorxiv.org However, recent discoveries have also identified m⁵U in messenger RNA (mRNA), expanding the known scope of this modification's influence. sioc-journal.cnpnas.org

The modification of uridine to 5-methyluridine at position 54 (m⁵U54) is a nearly universal feature of bacterial and eukaryotic tRNAs. nih.govtandfonline.com This modification is a key step in tRNA maturation, the process by which a precursor tRNA is converted into its mature, functional form. pnas.orgnih.govnih.gov The enzyme responsible for this methylation in Saccharomyces cerevisiae is Trm2. nih.gov The absence of m⁵U54 can lead to decreased tRNA stability. nih.gov

The Trm2 protein itself, even in a catalytically inactive form, has been shown to play a role in the maturation of certain tRNAs, suggesting it may also function as a chaperone. nih.gov Furthermore, the installation of m⁵U54 appears to be interconnected with the modification status of other positions in the tRNA, indicating a coordinated process of tRNA maturation. pnas.org The presence of m⁵U54 is crucial for the proper folding and stability of tRNA, which is essential for its canonical function of delivering amino acids to the ribosome during protein synthesis. sioc-journal.cn

While abundant in tRNA, 5-methyluridine has also been detected in eukaryotic messenger RNA (mRNA), albeit at much lower levels. pnas.orgbiorxiv.orgnih.gov In yeast, the tRNA modifying enzyme Trm2 is also responsible for incorporating m⁵U into mRNA. biorxiv.org The discovery of m⁵U in mRNA suggests it may have regulatory roles beyond its function in tRNA. pnas.orgbiorxiv.org

The functional consequences of m⁵U in mRNA are still being actively investigated. sioc-journal.cn Some studies suggest that the inclusion of m⁵U into mRNA codons can slow down the rate of amino acid addition by the ribosome in a position-dependent manner. biorxiv.org However, the effect is generally considered to be minor and, due to the low abundance of m⁵U in mRNA, it is thought to be unlikely to have a broad impact on cellular fitness in the same way that tRNA modifications do. pnas.orgbiorxiv.org Nevertheless, the presence of m⁵U in mRNA opens up the possibility that it could influence local secondary structure, interactions with RNA-binding proteins, or the dynamics of the ribosome during translation elongation. researchgate.net

Table of Research Findings on this compound (m⁵U)

Area of Research Key Finding Affected RNA Species Primary Consequence Organism/System Studied
RNA Stability & Structurem⁵U contributes to the thermal stability of tRNA molecules.tRNAEnhanced structural integrityE. coli, S. cerevisiae
Ribosome TranslocationThe absence of m⁵U54 desensitizes tRNA to translocation inhibitors. pnas.orgtRNAAltered ribosome movement along mRNAE. coli, S. cerevisiae
Translational Accuracym⁵U54, by controlling translocation rates, may limit frameshifting. researchgate.nettRNAMaintenance of protein sequence fidelityGeneral
tRNA MaturationThe enzyme Trm2 is required for the methylation of U54. nih.govtRNAProper folding and stability of tRNAS. cerevisiae
mRNA FunctionThe presence of m⁵U in mRNA codons can impede amino acid addition. biorxiv.orgmRNAMinor slowing of translation elongationS. cerevisiae (in vitro)

Occurrences of m⁵U in Ribosomal RNA (rRNA)

5-Methyluridine (m⁵U), also known as ribothymidine, is a modified nucleoside found in various RNA molecules, including ribosomal RNA (rRNA), the central component of ribosomes. wikipedia.orgnih.gov In rRNA, these modifications are not randomly distributed; they tend to cluster in functionally significant regions of the ribosome, such as those involved in ribosome subunit association, tRNA binding, mRNA decoding, and peptide bond formation. nih.govmelnikovlab.comnih.gov The presence of m⁵U and other modifications is believed to stabilize the structure of the ribosome and fine-tune its function, ensuring the efficiency and accuracy of protein synthesis. melnikovlab.comnih.gov

The modification is universally present in the rRNA of bacteria. nih.gov In Escherichia coli, for example, two m⁵U modifications are found in the 23S rRNA component of the large ribosomal subunit. nih.gov These modifications are located at positions U747 and U1939. nih.gov The m⁵U at position 1939 is also present in the 23S rRNA of Thermus thermophilus. melnikovlab.com Research has also identified an m⁵U modification in the 23S rRNA of the archaeon Pyrococcus abyssi at a position equivalent to U747 in E. coli. nih.gov The enzymes responsible for these modifications are specific m⁵U methyltransferases. nih.gov For instance, in E. coli, the RlmC and RlmD enzymes catalyze the methylation at U747 and U1939, respectively. nih.gov

Occurrences of 5-Methyluridine (m⁵U) in Bacterial and Archaeal rRNA
OrganismrRNA ComponentPosition of m⁵UReference
Escherichia coli23S rRNAU747 nih.gov
Escherichia coli23S rRNAU1939 nih.gov
Thermus thermophilus23S rRNA1939 melnikovlab.com
Pyrococcus abyssi23S rRNAU859 (equivalent to E. coli U747) nih.gov

Influence on Gene Expression Regulation

Gene expression is a multi-level process that cells use to control the production of specific gene products like proteins or RNA. wikipedia.org This regulation can occur at various stages, from transcriptional initiation to post-translational modification. wikipedia.orgkhanacademy.org Post-transcriptional modifications of RNA, collectively known as the epitranscriptome, add a significant layer of complexity to gene expression regulation. frontiersin.orgcellsignal.com These modifications can influence the stability, localization, and translation of messenger RNA (mRNA), thereby modulating the expression of genes. frontiersin.orgoup.com

Furthermore, the improper accumulation of m⁵U in mRNA can have tangible consequences for gene expression and organismal health. oup.com In studies on Arabidopsis thaliana, the genetic disruption of the enzyme NSH1, which is involved in the degradation of m⁵U, leads to the abnormal occurrence of this modification in mRNA. oup.com This accumulation is associated with reduced seedling growth, indicating that the precise regulation and removal of m⁵U from mRNA are crucial for normal gene expression and development. oup.com

m⁵U and Cellular Responses (e.g., Stress Response, Antiviral Immunity in research models)

Cells possess intricate signaling networks to perceive and react to various internal and external stressors, such as nutrient deprivation, temperature changes, chemical exposure, and viral infections. mdpi.commdpi.comreactome.org A central hub for managing cellular stress is the Integrated Stress Response (ISR), an adaptive pathway that reprograms gene expression to restore cellular balance or, if the stress is too severe, initiate cell death. mdpi.comnih.govnih.gov A key feature of the ISR is the global reduction of protein synthesis to conserve energy, coupled with the selective translation of mRNAs encoding stress-response proteins. mdpi.comnih.gov

Given that m⁵U modulates ribosome function and translation, it is implicated in the regulation of cellular stress responses. pnas.orgnih.gov The ability to fine-tune protein synthesis is critical for cell survival under stress. nih.gov By influencing tRNA stability and ribosome translocation, m⁵U can contribute to the translational reprogramming that is a hallmark of the ISR. pnas.orgnih.gov Recent studies have noted the influence of m⁵U in the regulation of stress responses, highlighting its importance in cellular homeostasis. nih.gov

In the context of antiviral immunity, the cell employs pattern-recognition receptors (PRRs) to detect foreign nucleic acids, such as viral RNA, and initiate an immune response, often involving the production of interferons. nih.gov RNA modifications can play a role in distinguishing the cell's own RNA from foreign RNA. While direct evidence linking m⁵U to antiviral immunity is still emerging, the principle is established in research models. For example, the RNA sensor MDA5 is a key protein that recognizes viral RNA and triggers an antiviral response. nih.gov The study of how RNA modifications affect the activation of such sensors is an active area of research. nih.gov Research models, including transgenic mouse models, are crucial for investigating the complex interplay between viral infection and the host immune response, providing a framework to explore the potential role of specific RNA modifications like m⁵U in these processes. nih.govmdpi.comemory.edu

Regulation and Turnover of 5 Methyluridine

Physiological Control of m⁵U Levels in Cellular Systems

The physiological levels of 5-methyluridine (B1664183) are maintained through tightly regulated metabolic pathways. A primary source of free 5-methyluridine is the turnover of nucleic acids. researchgate.netnih.gov In eukaryotes, 5-methylcytidine (B43896) (m⁵C) is a common modification in both RNA and DNA. nih.govoup.com During the degradation of these nucleic acids, free 5-methylcytidine and 5-methyl-2'-deoxycytidine are released. researchgate.net

The enzyme CYTIDINE DEAMINASE (CDA) then acts on these molecules, converting them into 5-methyluridine (from 5-methylcytidine) and thymidine (B127349) (from 5-methyl-2'-deoxycytidine). oup.comoup.com However, research in Arabidopsis thaliana has revealed that the majority of free 5-methyluridine is not generated from 5-methylcytidine but is released directly from RNA turnover, as m⁵U is an abundant modification in its own right, particularly in tRNA. nih.govresearchgate.net In Arabidopsis, the m⁵U modification is primarily introduced into tRNA by the enzymes tRNA-SPECIFIC METHYLTRANSFERASE 2A and 2B (TRM2A/2B). nih.govoup.com The regulation of these enzymatic activities ensures the appropriate level of m⁵U modification in RNA and, consequently, the amount of free m⁵U released during turnover.

Enzyme/ProcessRole in m⁵U PhysiologyOrganism/System Studied
RNA Turnover Releases free 5-methyluridine (m⁵U) directly from RNA molecules. nih.govresearchgate.netArabidopsis thaliana
CYTIDINE DEAMINASE (CDA) Produces 5-methyluridine (m⁵U) by deaminating 5-methylcytidine (5mC) released from nucleic acid turnover. oup.comoup.comEukaryotes, including plants and mammals. nih.govoup.com
tRNA-SPECIFIC METHYLTRANSFERASE 2A/2B (TRM2A/2B) Introduces the m⁵U modification into tRNA, which is a major source of m⁵U upon degradation. nih.govoup.comArabidopsis thaliana

Degradation Pathways of 5-Methyluridine and Related Nucleosides

Once released, free 5-methyluridine must be efficiently cleared to prevent its accumulation and potential misincorporation into other RNA species. nih.gov This clearance is primarily achieved through the pyrimidine (B1678525) catabolic pathway, a conserved metabolic route in many eukaryotes, including plants and mammals. nih.govnih.gov

Pyrimidine catabolism is the central pathway for the breakdown of pyrimidine nucleosides like 5-methyluridine. nih.govwikipedia.org The process ensures that components of nucleic acids are recycled or disposed of correctly. After 5-methyluridine is acted upon by a nucleoside hydrolase, it is converted to thymine (B56734) (5-methyluracil) and ribose. researchgate.netnih.gov Thymine, which is generated in significantly larger quantities from RNA turnover than from DNA turnover, then enters the reductive pathway of pyrimidine degradation. nih.govresearchgate.net This pathway involves a series of enzymatic steps, starting with DIHYDROURACIL DEHYDROGENASE (DPYD), which ultimately breaks down the pyrimidine ring into simpler molecules like CO₂, water, and urea. nih.govwikipedia.org This catabolic process is crucial for preventing the buildup of modified nucleosides that could otherwise interfere with normal cellular processes. nih.gov

A key enzyme in the degradation of 5-methyluridine is NUCLEOSIDE HYDROLASE 1 (NSH1). oup.comoup.com NSH1 catalyzes the hydrolysis of 5-methyluridine, cleaving the glycosidic bond to release the base thymine and a ribose sugar molecule. researchgate.netnih.gov This reaction is a critical step that funnels the modified nucleoside into the broader pyrimidine catabolism pathway. nih.gov

NSH1 is not exclusively specific to 5-methyluridine; it also hydrolyzes other pyrimidine and purine (B94841) nucleosides, such as uridine (B1682114) and xanthosine, positioning it as a central enzyme in nucleoside breakdown. nih.govresearchgate.net Genetic disruption of the NSH1 gene leads to the failure of 5-methyluridine degradation, highlighting the enzyme's essential role in this process. nih.govoup.com The inability to hydrolyze 5-methyluridine in NSH1 mutants directly results in its accumulation. oup.comresearchgate.net

Consequences of m⁵U Accumulation in RNA

The failure to properly degrade 5-methyluridine, for instance, due to a genetic defect in the NSH1 enzyme, leads to its accumulation in the cellular environment. nih.govoup.com This excess m⁵U can be stochastically misincorporated into various RNA species, including messenger RNA (mRNA), where it is not typically found in high levels. nih.govresearchgate.net

The accumulation of m⁵U in mRNA has been shown to have detrimental physiological effects. oup.com In Arabidopsis thaliana mutants lacking functional NSH1, the presence of m⁵U in mRNA is associated with reduced seedling growth. nih.govoup.com This growth defect is exacerbated when the mutant plants are supplemented with external 5-methyluridine, which leads to even higher levels of m⁵U incorporation across all RNA species. researchgate.netoup.com These findings suggest that the removal of excess 5-methyluridine via pyrimidine catabolism is a vital protective mechanism to safeguard the integrity of RNA and ensure normal organismal development. nih.gov

ConsequenceDescriptionAffected RNAOrganism Studied
Stochastic Incorporation Excess m⁵U is randomly incorporated into RNA species where it is not normally abundant. nih.govresearchgate.netmRNA, other RNA speciesArabidopsis thaliana
Reduced Growth Accumulation of m⁵U in mRNA is linked to impaired seedling growth and development. nih.govoup.commRNAArabidopsis thaliana
Exacerbated Phenotype External supplementation of m⁵U worsens the growth defects in degradation-deficient mutants. researchgate.netoup.comAll RNA speciesArabidopsis thaliana

Advanced Methodologies for 5 Methyluridine Research

Computational Prediction of m⁵U Modification Sites

Computational approaches have become indispensable for identifying potential m⁵U sites within RNA sequences, offering cost-effective and time-efficient alternatives or complements to experimental methods frontiersin.orgresearchgate.netnih.govmaynoothuniversity.ienih.gov. These methods leverage machine learning (ML) and deep learning (DL) algorithms trained on known modification sites and sequence features.

Machine Learning and Deep Learning Approaches

A variety of ML and DL models have been developed to predict m⁵U modification sites, utilizing diverse algorithms and feature engineering strategies.

m5UPred was among the first sequence-based frameworks for human m⁵U prediction, employing a Support Vector Machine (SVM) algorithm and biochemical encoding schemes nih.govmaynoothuniversity.ienih.govtandfonline.com. It achieved an Area Under the Receiver Operating Characteristic curve (AUROC) greater than 0.954 in cross-validation and demonstrated reasonable accuracy (average AUC of 0.922-0.926) in cross-technique and cross-cell-type validation nih.gov.

iRNA-m5U specifically targets the yeast transcriptome for m⁵U prediction nih.govfrontiersin.org.

m5U-SVM further improved human m⁵U prediction by integrating multi-view features, including physicochemical properties and distributed representations nih.govfrontiersin.orgresearchgate.net.

RNADSN utilizes a transfer learning deep neural network approach, learning common features between tRNA and mRNA m⁵U modifications to enhance mRNA m⁵U prediction. It has shown performance superior to m5UPred and achieved an AUROC of 0.9422 and an Average Precision (AP) of 0.7855 nih.govfrontiersin.orgmdpi.com.

m5U-GEPred combines sequence characteristics with graph embedding-based information, outperforming state-of-the-art predictors with AUROCs of 0.984 and 0.985 on human and yeast transcriptomes, respectively nih.govfrontiersin.org. It also achieved an accuracy (ACC) of 91.84% on independent testing data derived from Oxford Nanopore Technology (ONT) nih.govfrontiersin.org.

Deep-m5U employs a hybrid approach combining Convolutional Neural Networks (CNNs) with tetranucleotide composition. It utilizes pseudo-K-tuple nucleotide composition (PseKNC) for sequence formulation, Shapley Additive exPlanations (SHAP) for feature selection, and a Deep Neural Network (DNN) classifier nih.govresearchgate.net. Deep-m5U achieved accuracies of 91.47% and 95.86% on benchmark datasets and 92.94% and 95.17% on independent samples, demonstrating superior performance compared to existing models nih.govresearchgate.net.

m5UMCB integrates a multi-scale CNN with Bidirectional Long Short-Term Memory (BiLSTM) networks, using Global Vectors for Word Representation (GloVe) for RNA fragment mapping. This method has shown improved performance, including a 1.98% increase in AUC over existing predictive methods nih.gov.

These computational tools collectively highlight the power of ML and DL in accurately identifying m⁵U sites, facilitating broader epitranscriptomic research frontiersin.orgresearchgate.netnih.govmaynoothuniversity.ieresearchgate.netarxiv.org.

Table 1: Comparison of Machine Learning and Deep Learning Prediction Tools for m⁵U Sites

Tool NamePrimary Algorithm(s)Key Features UtilizedReported Performance (Example)References
m5UPredSVMNucleotide Density (ND), Nucleotide Chemical Property (NCP)AUC > 0.954 (cross-validation), 0.922-0.926 (cross-validation) nih.govmaynoothuniversity.ienih.gov
iRNA-m5U(Not specified)(Not specified)Targets yeast transcriptome nih.govfrontiersin.org
m5U-SVMSVMMulti-view features (physicochemical, distributed rep.)Improved human m⁵U prediction nih.govfrontiersin.orgresearchgate.net
RNADSNDeep Neural Network (Transfer Learn)Common features between tRNA and mRNA m⁵UAUROC 0.9422, AP 0.7855 nih.govfrontiersin.orgmdpi.com
m5U-GEPredGraph Embedding, Sequence FeaturesSequence characteristics, graph embeddingsAUROC 0.984-0.985, ACC 91.84% nih.govfrontiersin.org
Deep-m5UDNN, CNNPseKNC, SHAP, Tetranucleotide compositionAccuracy 91.47-95.86% (training), 92.94-95.17% (independent) nih.govresearchgate.net
m5UMCBCNN, BiLSTMMulti-scale CNN, GloVe for fragment representation1.98% AUC increase over existing methods nih.gov

Feature Engineering from RNA Sequences and Structural Information

Effective prediction models rely on the careful selection and encoding of relevant features derived from RNA sequences and, in some cases, structural information.

Sequence Composition: This includes basic nucleotide frequencies (e.g., k-mers), nucleotide density (ND), and nucleotide chemical properties (NCP) maynoothuniversity.ienih.govresearchgate.net. Tools like m5UPred utilize these to capture local sequence patterns maynoothuniversity.ienih.gov.

Pseudo K-tuple Nucleotide Composition (PseKNC): This method encodes sequences by considering the frequency of consecutive nucleotide patterns, capturing both local and global sequence characteristics tandfonline.comresearchgate.net.

Composition, Transition, and Distribution (CTD): CTD features describe nucleotide composition, the frequency of transitions between adjacent nucleotides, and the distribution of nucleotides along the sequence. The latter two can also represent RNA secondary structure features nih.gov.

Graph Embedding: This advanced technique extracts global information from the training data by representing RNA sequences as graphs, complementing local sequence-based features and enhancing prediction performance nih.govfrontiersin.org.

SHAP (Shapley Additive exPlanations): Used for discriminant feature selection, SHAP helps identify the most influential features for prediction models nih.govresearchgate.net.

GloVe (Global Vectors for Word Representation): This technique maps RNA sequence fragments into lower-dimensional vector representations, facilitating the capture of contextual information by deep learning models nih.gov.

Table 2: Common Feature Engineering Techniques for m⁵U Prediction

Feature TypeDescriptionExample Tools Utilizing Feature
Nucleotide Composition (k-mer, ND, NCP)Captures local sequence patterns and frequency of individual nucleotides or short nucleotide subsequences.m5UPred maynoothuniversity.ienih.gov, m5U-SVM researchgate.net
Pseudo K-tuple Nucleotide Composition (PseKNC)Encodes sequences by considering patterns of consecutive nucleotides, capturing local and global characteristics.Deep-m5U nih.govresearchgate.net
Composition, Transition, and Distribution (CTD)Describes nucleotide composition, frequency of transitions, and distribution along the sequence. nih.gov
Graph EmbeddingRepresents RNA sequences as graphs to extract global information, complementing local sequence features.m5U-GEPred nih.govfrontiersin.org
Shapley Additive exPlanations (SHAP)Used for discriminant feature selection to identify influential sequence features.Deep-m5U nih.govresearchgate.net
Global Vectors for Word Representation (GloVe)Maps RNA sequence fragments into lower-dimensional vector representations.m5UMCB nih.gov

Experimental Techniques for m⁵U Site Mapping and Quantification

Experimental methods are crucial for validating computational predictions and providing direct evidence of m⁵U modification sites. High-throughput sequencing-based methods have become standard for genome-wide analysis.

Spectroscopic and Computational Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and characterization of organic molecules, including nucleosides like L-5-Methyluridine. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the atomic connectivity and chemical environment within the molecule.

¹H NMR spectroscopy allows for the identification and quantification of different types of protons based on their chemical shifts (δ, reported in parts per million, ppm) and coupling patterns (J, reported in Hertz, Hz). For 5-Methyluridine (B1664183) (Ribothymidine), studies have reported characteristic signals for the aromatic proton (H6), the anomeric proton (H1'), and the protons of the ribose sugar moiety (H2', H3', H4', H5', H5''). For instance, in D₂O at 600 MHz, signals for H6 have been observed around δ 7.6 ppm, while the methyl protons (CH₃) appear around δ 1.8-1.9 ppm researchgate.netplos.org. The ribose sugar protons typically resonate in the δ 3.8-4.3 ppm range, with the anomeric proton (H1') often appearing around δ 5.9 ppm researchgate.netresearchgate.net.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Chemical shifts for the carbon atoms in the base and the ribose ring can be assigned. For example, the carbonyl carbons (C2 and C4) typically appear in the downfield region (δ 150-170 ppm), while the methyl carbon (CH₃) resonates upfield (δ 11-14 ppm) researchgate.netresearchgate.net. Two-dimensional NMR techniques, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing direct correlations between protons and carbons, thereby confirming structural assignments researchgate.netresearchgate.net.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 5-Methyluridine (Ribothymidine)

Atom/ProtonChemical Shift (δ, ppm)Assignment/NotesSource
H67.696Aromatic proton researchgate.net
CH₃1.882Methyl group researchgate.net
H1'5.909Anomeric proton researchgate.net
H2'4.237Ribose proton researchgate.net
H3'4.334Ribose proton researchgate.net
H4'4.109Ribose proton researchgate.net
H5'3.911, 3.812Ribose protons researchgate.net
C2154.567Carbonyl carbon researchgate.net
C4114.175Carbonyl carbon researchgate.net
C586.859Carbonyl carbon researchgate.net
C672.078Carbon atom researchgate.net
C1'91.626Anomeric carbon researchgate.net
C4'76.246Ribose carbon researchgate.net
C5'63.383Ribose carbon researchgate.net
CH₃14.300Methyl carbon researchgate.net

Note: this compound, being an enantiomer of 5-Methyluridine, would exhibit very similar chemical shifts in NMR spectra.

Density Functional Theory (DFT) for Molecular Orbital and Reactivity Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, molecular orbitals, and reactivity of chemical compounds. For this compound, DFT calculations can provide insights into its electronic properties, such as the energies of frontier molecular orbitals (HOMO and LUMO), global reactivity indices, and charge distribution.

Studies on 5-methyluridine hemihydrate have employed DFT to calculate its physicochemical properties, including frontier molecular orbitals and global reactivity indices plos.orgresearchgate.netnih.gov. These calculations help in understanding the molecule's stability and potential reaction pathways. For example, DFT has been used to assess the stability of 5-methyluridine, indicating it to be a stable molecule based on its reactivity indices nih.gov. Furthermore, DFT methods can predict vibrational spectra, which can be compared with experimental Raman and IR spectroscopy data to confirm structural assignments and understand molecular vibrations plos.orgnih.gov. The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap (HOMO-LUMO gap) is crucial for predicting electronic transitions, optical properties, and chemical reactivity nih.govnih.gov. DFT has also been applied to study the conformational preferences and stability of related nucleosides and their components researchgate.net.

Table 2: DFT-Calculated Properties and Reactivity Indices for 5-Methyluridine

Property/IndexValue/DescriptionSignificanceSource
Frontier Molecular Orbitals (HOMO/LUMO)Calculated energy levels and spatial distribution of electrons.Predicts electronic properties, excitation energies, and sites of electrophilic/nucleophilic attack. plos.orgresearchgate.net
Global Reactivity IndicesIonization potential, electron affinity, hardness, softness, electrophilicity.Quantifies intrinsic chemical reactivity and stability of the molecule. plos.orgresearchgate.netnih.gov
Vibrational SpectraPredicted IR and Raman frequencies.Aids in experimental spectral assignment and confirmation of molecular structure and bonding. plos.orgnih.gov
StabilityAssessed via reactivity indices.Indicates inherent resistance to chemical change or decomposition. nih.gov
Molecular Orbital EnergiesTotal energy, component energies.Fundamental for understanding electronic structure and bonding. researchgate.net

Computational Conformational Analysis

Understanding the three-dimensional structure and flexibility of this compound is critical for its biological interactions and chemical behavior. Computational conformational analysis, employing methods like molecular mechanics, molecular dynamics (MD) simulations, and DFT-based conformational searches, allows researchers to identify preferred conformations and study the dynamics of the molecule.

Studies on 5-Methyluridine (Ribothymidine) have indicated that it predominantly adopts the anti conformation, where the base is oriented away from the ribose sugar moiety researchgate.net. Conformational analysis of the furanose ring in nucleosides is often described using the pseudorotation phase angle (P) and puckering amplitude (νmax). For 5-methyluridine, specific values for these parameters have been reported, placing its sugar ring conformation between the ³E (3′-endo) and ³T4 conformations, with a pseudorotation phase angle (P) of 21.2° and a puckering amplitude (νmax) of 41.29° researchgate.net. These analyses are often supported by NMR data, where coupling constants between sugar protons provide experimental constraints for conformational modeling researchgate.netresearchgate.net.

Molecular dynamics simulations are also employed to explore the conformational landscape of nucleosides in solution, providing insights into their dynamic behavior and the influence of the solvent environment researchgate.netnih.gov. Such simulations can reveal preferred rotameric states of the glycosidic bond and the exocyclic C4'-C5' bond, contributing to a comprehensive understanding of the molecule's structural flexibility. For instance, studies on related nucleosides suggest that modifications can bias the ribose sugar moiety towards specific conformations, such as C3'-endo or C2'-endo, which in turn influences RNA structure and function mdpi.com.

Table 3: Conformational Parameters for 5-Methyluridine

ParameterValueConformation DescriptionSource
Glycosidic BondantiBase rotated away from the ribose sugar. researchgate.net
Furanose Ring Pseudorotation Phase Angle (P)21.2°Between ³E and ³T4 conformations. researchgate.net
Furanose Ring Puckering Amplitude (νmax)41.29°Measure of ring distortion. researchgate.net
Sugar PuckerPredominantly N (3'-endo)When base is in fixed syn conformation. researchgate.net

Note: The conformational preferences of this compound are expected to be analogous to those of its enantiomer, 5-Methyluridine, due to the inherent symmetry of the conformational analysis methods.

Research Applications of 5 Methyluridine and Its Derivatives

5-Methyluridine (B1664183) as a Molecular Tool in Biochemical Research

5-Methyluridine, often supplied as its triphosphate form (5-Methyluridine-5'-Triphosphate or m⁵UTP), serves as a valuable molecular tool in various biochemical research settings. Its applications span in vitro transcription systems, mutagenesis studies, photocrosslinking experiments, and aptamer development, where its modified base structure offers unique advantages.

Use in In Vitro Transcription Systems

5-Methyluridine-5'-Triphosphate (m⁵UTP) is utilized in in vitro transcription (IVT) systems as a modified nucleotide to synthesize RNA molecules with altered properties. The incorporation of m⁵U can influence RNA stability and function by modifying base stacking and secondary structures frontiersin.orgnih.gov. While research often focuses on pseudouridine (B1679824) (Ψ) and 5-methylcytidine (B43896) (m⁵C) for enhancing mRNA properties like reduced immunogenicity and increased translational capacity neb.com, 5-methyluridine also contributes to these modifications. For instance, studies have explored the use of m⁵U in self-amplifying RNA (saRNA) to mediate gene expression, indicating its compatibility with RNA synthesis machinery researchgate.netoup.com. The technical specifications for 5-Methyluridine-5'-Triphosphate often list "In vitro Transcription" as a key application, highlighting its direct use in synthesizing modified RNA strands trilinkbiotech.comglpbio.com.

Application in Mutagenesis Studies

5-Methyluridine and its derivatives can be employed in mutagenesis studies, particularly when incorporated into oligonucleotides designed for targeted genetic manipulation. For example, research into site-specific mutagenesis using triple helix-forming oligonucleotides (TFOs) has explored the use of modified nucleosides, including derivatives related to 5-methyluridine, to induce targeted DNA modifications psu.edu. While direct use of 5-methyluridine itself as a mutagen is less documented, its structural similarity to thymidine (B127349) and its presence in modified nucleoside phosphoramidites for specialized DNA and RNA synthesis suggest its potential utility in creating specific DNA lesions or as a probe in mutagenesis research psu.eduglenresearch.com.

Utility in Photocrosslinking Studies

Photocrosslinking is a technique used to study molecular interactions, particularly between nucleic acids and proteins, or to probe nucleic acid structure. While research directly detailing the use of 5-Methyluridine in photocrosslinking is limited, related modified nucleosides, such as 5-fluoro-2'-O-methyl-4-thiouridine (FSU), are actively studied for their photocrosslinking capabilities nih.govacs.org. These studies investigate how modifications at the 5-position or other sites on the uracil (B121893) base can lead to light-induced crosslinks, providing insights into DNA/RNA structure and interactions. The 5-Methyluridine-5'-Triphosphate is listed with "Photocrosslinking Studies" as an application, indicating its potential role in developing such probes or in studies where light-induced modifications are relevant trilinkbiotech.comglpbio.com.

Role in Aptamer Development

5-Methyluridine is recognized as a valuable modification in aptamer development. Aptamers are short, single-stranded nucleic acid sequences selected for their ability to bind specific targets with high affinity and specificity, often serving as alternatives to antibodies tandfonline.comresearchgate.net. Chemical modifications, including base modifications like 5-methyluridine, are employed to enhance aptamer stability, improve binding affinity, and increase specificity tandfonline.comresearchgate.netmdpi.com. For instance, 5-methyluridine, along with pseudouridine and dihydrouridine, are listed as common base modifications used to improve aptamer characteristics tandfonline.commdpi.com. The incorporation of such modified nucleobases can influence aptamer folding and interactions with their targets, making them crucial for developing robust aptamer-based sensors and therapeutics researchgate.netmdpi.com. 5-Methyluridine-5'-Triphosphate is explicitly listed as an application for "Aptamers" trilinkbiotech.comglpbio.com.

Engineering Modified RNAs for Research Purposes

The ability to engineer RNA molecules with specific modifications is critical for advancing various research fields, from gene expression studies to therapeutic development. 5-Methyluridine plays a role in this engineering process, particularly in the context of self-amplifying RNA (saRNA).

Incorporation into Self-Amplifying RNA (saRNA) for Gene Expression Studies in Research Models

Self-amplifying RNA (saRNA) platforms are designed to achieve higher and more sustained protein expression compared to standard messenger RNA (mRNA) by incorporating a viral replication machinery researchgate.netoup.comnih.gov. The inclusion of modified nucleotides in saRNA is being explored to further enhance its properties, such as stability, reduced immunogenicity, and improved gene expression researchgate.netoup.comnih.govoup.compromegaconnections.com.

Research has demonstrated that 5-methyluridine (m⁵U), along with 5-methylcytidine (m⁵C), can be incorporated into saRNA constructs derived from the Venezuelan equine encephalitis virus (VEEV) replicon researchgate.netoup.comoup.com. These studies show that m⁵U is compatible with the saRNA replication machinery, allowing for protein translation both in vitro and in vivo researchgate.netoup.com. When administered in vivo, saRNA containing m⁵U has been shown to mediate sustained gene expression of reporter genes like luciferase, with m⁵U incorporation potentially leading to more prolonged expression compared to canonical nucleotides or m⁵C researchgate.netoup.com. This enhanced and sustained expression profile makes m⁵U-modified saRNA a promising tool for gene expression studies in research models, offering advantages for applications requiring prolonged protein production.

Compound List

5-Methyluridine (m⁵U)

5-Methyluridine-5'-Triphosphate (m⁵UTP)

5-methylcytidine (m⁵C)

Pseudouridine (Ψ)

N1-methylpseudouridine (m1Ψ)

5-fluoro-2'-O-methyl-4-thiouridine (FSU)

Development of Modified Nucleotides for Enhanced RNA Stability and Translational Capacity in Research Constructs

The incorporation of modified nucleotides into synthetic RNA molecules is a strategy employed to enhance their performance in various research and therapeutic contexts. 5-Methyluridine (m5U), a naturally occurring modified nucleoside found in various RNA species, including transfer RNAs (tRNAs) and messenger RNAs (mRNAs), has been investigated for its capacity to improve RNA properties.

Modulation of Gene Expression and Translational Capacity: The inclusion of m5U in synthetic RNA, particularly in self-amplifying RNA (saRNA) constructs, has demonstrated potential for modulating gene expression. Studies using saRNAs engineered with m5U have shown that these modified RNAs can mediate strong protein expression and immunogenicity in vivo oup.comresearchgate.net. For instance, in HEK-293T cells, saRNAs containing m5U exhibited significant GFP expression, with approximately 24% of cells showing expression, compared to canonical nucleotides oup.com. Furthermore, saRNA incorporating m5U has been observed to lead to prolonged protein expression when administered in vivo researchgate.net.

However, the effect of m5U on translation can be complex. While some studies point to enhanced or prolonged expression, others suggest that m5U can activate protein kinase R (PKR) to a greater extent than other modifications, which could potentially inhibit translation nih.gov. The precise impact on translational capacity appears to be context-dependent, influenced by the specific RNA architecture and cellular environment. Nevertheless, the ability of m5U to confer prolonged expression and potentially modulate immune responses makes it a valuable modification for synthetic RNA research constructs.

Table 1: Protein Expression Levels Mediated by Modified saRNAs in Research Constructs

RNA ModificationCell TypeReporter GeneObserved Expression LevelReference
CanonicalHEK-293TGFPBaseline expression oup.com
5-methylcytidine (m5C)HEK-293TGFP33% GFP-positive cells oup.com
5-methyluridine (m5U)HEK-293TGFP24% GFP-positive cells oup.com
5-methylcytidine (m5C)HEK-293TLuciferase4.9-fold increase over WT saRNA researchgate.net
N1-methylpseudouridine (N1mΨ)HEK-293TLuciferase68-fold less expression than 5mC saRNA; no detectable expression from N1mΨ mRNA researchgate.net researchgate.net

Development of Computational Tools for RNA Modification Identification

The intricate landscape of RNA modifications, known as the epitranscriptome, comprises over 170 distinct chemical alterations that profoundly influence RNA function and regulation nih.govupf.edunih.gov. Accurately mapping these modifications at a transcriptome-wide scale is paramount for understanding their biological roles. This has spurred the development of sophisticated computational tools and bioinformatics approaches.

Technological Drivers and Computational Strategies: Advancements in sequencing technologies, particularly nanopore direct RNA sequencing (dRNA-seq), have revolutionized the study of RNA modifications. dRNA-seq allows for the sequencing of native RNA molecules at single-molecule resolution, enabling the detection of modifications directly from raw signal data nih.govupf.edunih.govoup.com. However, interpreting these signals and identifying modifications remains a complex bioinformatic challenge.

Computational strategies often rely on comparing sequencing data from modified samples with control samples or reference models to detect deviations indicative of chemical alterations nih.govupf.eduoup.comrna-seqblog.com. Machine learning (ML) algorithms play a significant role in developing predictive models for modification sites, leveraging patterns in sequence data and signal characteristics nih.govoup.com.

Tools for Identifying 5-Methyluridine and Other Modifications: A variety of computational tools have been engineered to identify specific RNA modifications. For 5-methyluridine (m5U) detection, dedicated prediction frameworks such as m5UPred, iRNA-m5U, m5U-SVM, m5U-autoBio, and m5U-GEPred have been developed, utilizing sequence-based and graph embedding features to identify m5U sites nih.gov.

For broader RNA modification detection, especially from dRNA-seq data, tools like EpiNano, DiffErr, DRUMMER, and xPore have been introduced. These tools analyze base-calling errors or signal fluctuations to map modifications such as N6-methyladenosine (m6A), pseudouridine (Ψ), and 5-methylcytosine (B146107) (m5C) nih.govupf.eduoup.comrna-seqblog.com. The performance of these computational methods is often evaluated using metrics like the Area Under the Receiver Operating Characteristic Curve (AUROC) or accuracy. For example, the ELIGOS tool has shown AUROC values above 0.7 for several RNA modifications, while specific tools like iRNAD for dihydrouridine (D) modification have reported high accuracy (96.18%) and AUROC (0.9839) nih.govoup.com.

Table 2: Performance Metrics of Computational Tools for RNA Modification Identification

Tool NameTarget Modification(s)Primary Technology/ApproachReported Performance MetricValueReference
ELIGOSVarious (e.g., Inosine (B1671953), m5C)Nanopore dRNA-seq analysisAUROC (Inosine)~0.92 nih.gov
AUROC (m5C)~0.54 nih.gov
iRNADDihydrouridine (D)Sequence-based predictionAccuracy96.18% oup.com
AUROC0.9839 oup.com

The ongoing development of advanced computational tools is essential for unlocking the full potential of RNA modification research, enabling deeper insights into the epitranscriptome and its functional significance.

Compound Names Mentioned:

5-Methyluridine (m5U)

5-methylcytidine (m5C)

N6-methyladenosine (m6A)

Pseudouridine (Ψ)

N1-methylpseudouridine (N1mΨ)

Dihydrouridine (D)

Future Directions in 5 Methyluridine Research

Uncovering Novel Biological Functions of m⁵U

5-Methyluridine (B1664183) (m⁵U), also known as ribothymidine, is a post-transcriptional RNA modification that has been identified in various RNA molecules, including transfer RNA (tRNA) and messenger RNA (mRNA). nih.govnih.gov While its presence is well-established, the full scope of its biological functions remains an active area of investigation. Future research is poised to move beyond its known roles in stabilizing tRNA structure and delve into its more nuanced regulatory functions in mRNA. nih.gov

Emerging evidence suggests that m⁵U is implicated in a range of biological processes and disease states. Studies have revealed its potential influence on the development of conditions such as breast cancer and systemic lupus erythematosus, as well as in the regulation of cellular stress responses. researchgate.netnih.gov The precise molecular mechanisms by which m⁵U contributes to these processes are still being unraveled. A key future challenge will be to determine how m⁵U modification of specific transcripts affects their stability, translation efficiency, and localization, thereby influencing gene expression programs in both health and disease. nih.gov Elucidating these functions is critical for a deeper understanding of RNA-mediated gene regulation. nih.gov

Advancements in High-Resolution Mapping of m⁵U Sites Across Diverse Organisms

The accurate identification of m⁵U sites across the transcriptome is fundamental to understanding its biological significance. nih.govnih.gov Early methods, including liquid chromatography-mass spectrometry (LC-MS), confirmed the existence of m⁵U, while recent high-throughput sequencing techniques have enabled more detailed mapping. genesilico.pl Techniques such as miCLIP (methylation individual-nucleotide resolution crosslinking and immunoprecipitation) and FICC-seq (5-formylcytosine immunoprecipitation-based sequencing), which rely on the m⁵U-catalyzing enzyme TRMT2A, have successfully identified m⁵U sites in human cells. mdpi.com

However, the development of computational models has significantly accelerated the prediction of m⁵U sites. These in silico methods serve as crucial alternatives and complements to expensive and time-consuming wet-lab experiments. nih.gov Several models have been developed, each employing different algorithms and feature sets to improve prediction accuracy. Future advancements will likely focus on integrating more complex data types and leveraging novel technologies like direct RNA sequencing with nanopores, which holds the promise of detecting RNA modifications directly and further refining the resolution of m⁵U maps. mdpi.com Continued development of these computational tools is essential for creating comprehensive m⁵U maps across different species and cell types. nih.gov

Interactive Table: Comparison of Computational Models for m⁵U Site Prediction

Model Name Core Technology Key Feature(s) Reported Accuracy/Performance Metric Organism(s) Reference
m5UPred Support Vector Machine (SVM) Sequence-based features Baseline for later models Human nih.gov
RNADSN Transfer Learning Deep Neural Network Learns common features between tRNA and mRNA m⁵U AUC: 94.22%, AP: 78.55% Human nih.govmdpi.com
m5U-GEPred Graph Embedding & Machine Learning Combines sequence characteristics with graph embedding AUROC: 0.984 (Human), 0.985 (Yeast) Human, Yeast nih.gov
GRUpred-m5U Gated Recurrent Unit (GRU) Deep Learning Nucleic acid composition, pseudo nucleic acid composition, physicochemical properties Accuracy: 98.41% (full transcript), 96.70% (mature RNA) Human nih.gov
m5U-HybridNet RNA Foundation Model (RNA-FM) & CNN Integrates deep semantic features with CNN-derived characteristics Stated as having outstanding generalization capabilities Not specified nih.gov

AUC: Area Under the Receiver Operating Characteristic Curve; AP: Average Precision; AUROC: Area Under the Receiver Operating Characteristic curve.

Elucidating the Full Landscape of m⁵U-Interacting Proteins and Pathways

The biological effects of RNA modifications are mediated by a trio of protein classes: "writers" that install the marks, "erasers" that remove them, and "readers" that recognize and bind to them, translating the modification into a functional outcome. While the primary writer enzyme for m⁵U in humans, TRMT2A, has been identified, the eraser enzymes and the full repertoire of reader proteins remain largely unknown. mdpi.com

This knowledge gap represents a critical frontier in m⁵U research. Unlike the well-characterized reader protein repertoires for m⁶A and m⁵C, the proteins that specifically bind to m⁵U and mediate its downstream effects are yet to be systematically discovered. nih.govmdpi.com Future research efforts will focus on identifying these elusive m⁵U reader and eraser proteins. The use of affinity chromatography-mass spectrometry with m⁵U-modified oligos is a potential strategy to pull down and identify interacting proteins. frontiersin.org Once identified, these proteins will provide crucial links to the specific cellular pathways and signaling networks regulated by m⁵U, offering deeper insights into its molecular function. nih.govnih.gov

Expanding the Use of m⁵U as a Research Probe in Molecular Biology

Molecular probes are indispensable tools for visualizing and manipulating biological processes. youtube.com These are often small molecules or oligonucleotides designed to interact with specific targets, such as nucleic acids or proteins, to report on their presence, activity, or localization. mdpi.comnih.gov For instance, hairpin-shaped oligonucleotide probes known as molecular beacons can be used for the real-time detection of specific RNA or DNA sequences. nih.gov

A promising, yet largely unexplored, future direction is the development and use of L-5-Methyluridine itself, or m⁵U-containing oligonucleotides, as specialized research probes. Given its unique chemical identity, m⁵U could be incorporated into synthetic RNA or DNA strands to probe the binding specificities of RNA-modifying enzymes or other nucleic acid-binding proteins. These probes could be used in biochemical assays to screen for novel "reader" proteins or to validate the activity of "writer" and "eraser" enzymes. Furthermore, fluorescently labeled m⁵U-containing probes could be engineered for use in cellular imaging to track the localization and dynamics of specific RNAs or to investigate the structural properties of nucleic acids, thereby expanding the chemical biology toolkit for studying gene regulation. youtube.commdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.